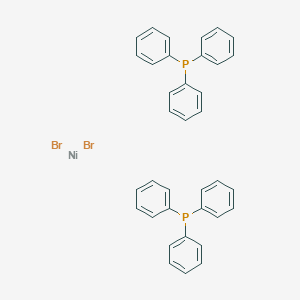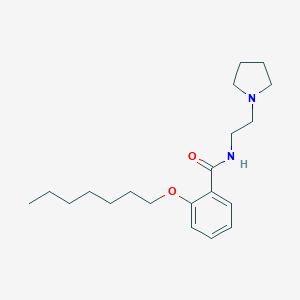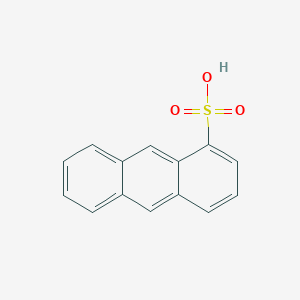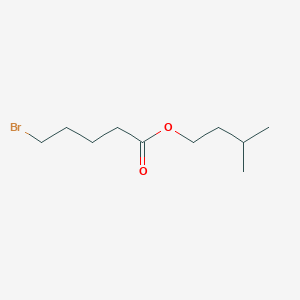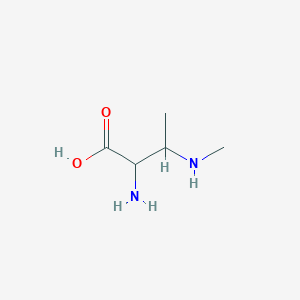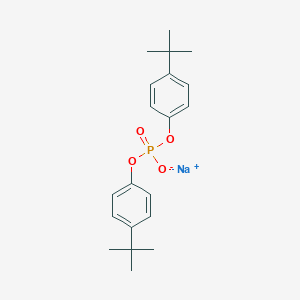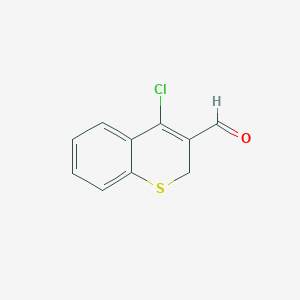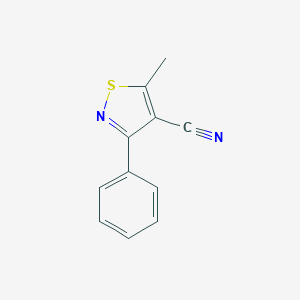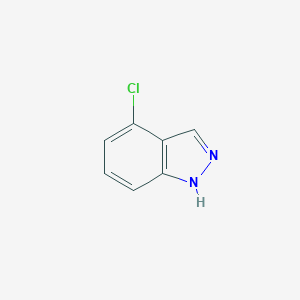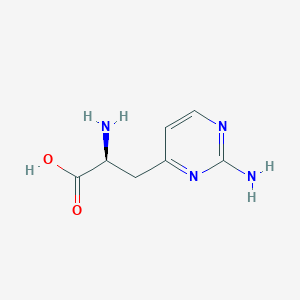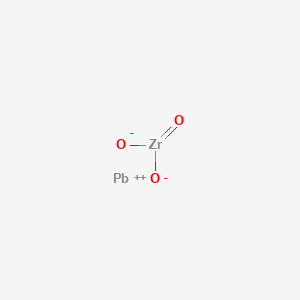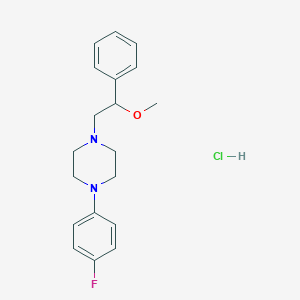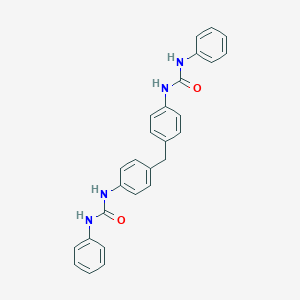
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-phenyl-') is a chemical compound that has been widely used in scientific research. This compound is also known as MDPP and is a derivative of urea. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of MDPP is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to changes in their activity. MDPP has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
MDPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. In addition, MDPP has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using MDPP in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations of using MDPP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving MDPP. One potential direction is the development of MDPP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of MDPP-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of MDPP and its potential therapeutic applications.
Conclusion:
MDPP is a chemical compound that has been widely used in scientific research. Its relatively simple synthesis method and availability make it a valuable tool for researchers in various fields. MDPP has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of MDPP and its potential therapeutic applications.
合成法
The synthesis of MDPP involves the reaction between urea and 4,1-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent, usually methanol or ethanol, under reflux conditions. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
MDPP has been used in various fields of scientific research. One of its primary applications is in medicinal chemistry, where it has been used as a starting material for the synthesis of various compounds with potential therapeutic properties. It has also been used in biochemistry and pharmacology to study the mechanism of action of various drugs and to identify potential drug targets.
特性
CAS番号 |
13140-83-5 |
|---|---|
製品名 |
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-phenyl- |
分子式 |
C27H24N4O2 |
分子量 |
436.5 g/mol |
IUPAC名 |
1-phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C27H24N4O2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h1-18H,19H2,(H2,28,30,32)(H2,29,31,33) |
InChIキー |
AFGPVXVFZRRJGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
その他のCAS番号 |
13140-83-5 |
物理的記述 |
OtherSolid |
同義語 |
N,N-(methylenedi-4,1-phenylene)bis[N'-phenyl-Urea] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



